molecular formula C11H9Br2NO2 B13109632 (5,7-Dibromo-2-methyl-1h-indol-3-yl)acetic acid CAS No. 5446-23-1

(5,7-Dibromo-2-methyl-1h-indol-3-yl)acetic acid

Katalognummer: B13109632
CAS-Nummer: 5446-23-1
Molekulargewicht: 347.00 g/mol
InChI-Schlüssel: ORINIMXYZDSDLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5,7-dibromo-2-methyl-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,7-dibromo-2-methyl-1H-indol-3-yl)acetic acid typically involves the bromination of 2-methylindole followed by acylation. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid. The acylation step involves the reaction of the brominated indole with chloroacetic acid under basic conditions .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale bromination and acylation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .

Analyse Chemischer Reaktionen

Types of Reactions

2-(5,7-dibromo-2-methyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2-(5,7-dibromo-2-methyl-1H-indol-3-yl)acetic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(5,7-dibromo-2-methyl-1H-indol-3-yl)acetic acid involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(5,7-dibromo-2-methyl-1H-indol-3-yl)acetic acid is unique due to its dual bromine substitution, which enhances its reactivity and potential biological activity compared to other indole derivatives. This makes it a valuable compound for various scientific and industrial applications .

Eigenschaften

CAS-Nummer

5446-23-1

Molekularformel

C11H9Br2NO2

Molekulargewicht

347.00 g/mol

IUPAC-Name

2-(5,7-dibromo-2-methyl-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C11H9Br2NO2/c1-5-7(4-10(15)16)8-2-6(12)3-9(13)11(8)14-5/h2-3,14H,4H2,1H3,(H,15,16)

InChI-Schlüssel

ORINIMXYZDSDLJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=C(N1)C(=CC(=C2)Br)Br)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.